N-Oxoformamide
Description
N-Oxoformamide (formamide N-oxide) is a derivative of formamide where the nitrogen atom is oxidized to an oxo group (N=O). This structural modification imparts distinct chemical reactivity and physical properties compared to conventional amides.
Properties
CAS No. |
5187-67-7 |
|---|---|
Molecular Formula |
CHNO2 |
Molecular Weight |
59.024 g/mol |
IUPAC Name |
N-oxoformamide |
InChI |
InChI=1S/CHNO2/c3-1-2-4/h1H |
InChI Key |
AHAXISXGFCFQGE-UHFFFAOYSA-N |
Canonical SMILES |
C(=O)N=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Oxoformamide can be synthesized through several methods. One common method involves the reaction of formic acid with nitrosyl chloride. This reaction typically occurs under controlled conditions to ensure the proper formation of this compound.
Industrial Production Methods: In industrial settings, this compound is often produced using a catalytic process that involves the oxidation of formamide. This method is efficient and allows for the large-scale production of the compound.
Chemical Reactions Analysis
Types of Reactions: N-Oxoformamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions involving this compound often require catalysts and specific reaction conditions to proceed efficiently.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can produce formic acid and nitrous oxide, while reduction can yield formamide and ammonia.
Scientific Research Applications
N-Oxoformamide has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various organic synthesis reactions, particularly in the formation of formamides and other nitrogen-containing compounds.
Biology: this compound is studied for its potential biological activities, including its role as an intermediate in metabolic pathways.
Medicine: Research is ongoing to explore the potential therapeutic applications of this compound, particularly in the development of new drugs and treatments.
Industry: In industrial applications, this compound is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N-Oxoformamide involves its interaction with various molecular targets and pathways. It can act as a nucleophile or electrophile in chemical reactions, depending on the specific conditions. In biological systems, this compound may participate in enzymatic reactions and metabolic pathways, influencing cellular processes and functions.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Differences
- N-Hydroxyoctanamide : Contains a hydroxyl group (-OH) attached to the nitrogen, which may participate in hydrogen bonding or redox reactions .
- Oxamide : A diamide (two amide groups), derived from oxalic acid, with a planar structure that facilitates strong intermolecular hydrogen bonding .
- N-Octadecylformamide : A long-chain alkyl-substituted formamide, where the hydrophobic octadecyl group dominates its solubility and phase behavior .
Physical and Chemical Properties
| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Physical Properties |
|---|---|---|---|---|
| N-Hydroxyoctanamide | 7377-03-9 | C₈H₁₇NO₂ | 159.23 | Likely liquid; requires ventilation |
| Oxamide | 471-46-5 | C₂H₄N₂O₂ | 88.07 | High melting point (≈ 419°C) |
| N-Octadecylformamide | 32585-06-1 | C₁₉H₃₉NO | 297.52 | Solid; low water solubility |
- N-Hydroxyoctanamide : Lacks detailed physical data in evidence but likely exhibits moderate solubility in polar solvents due to its hydroxyl group .
- Oxamide : High thermal stability and low solubility in water, typical of diamides .
- N-Octadecylformamide : Hydrophobic nature due to the long alkyl chain, making it suitable for lipid-based applications .
Key Research Findings
Reactivity Trends: The hydroxyl group in N-Hydroxyoctanamide may increase its susceptibility to oxidation compared to N-Oxoformamide’s oxo group, which is already oxidized .
Safety Profiles :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
